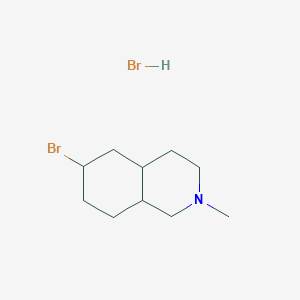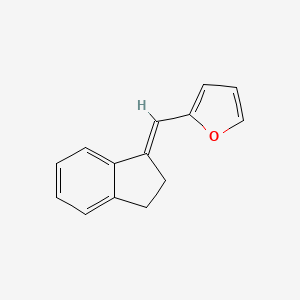
S-(4-methylbenzyl) 2-oxo-2-phenylethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-methylbenzyl) 2-oxo-2-phenylethanethioate: is an organic compound that belongs to the class of thioesters. Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in an ester linkage. This compound features a 4-methylbenzyl group attached to the sulfur atom and a 2-oxo-2-phenylethanoyl group attached to the carbonyl carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-methylbenzyl) 2-oxo-2-phenylethanethioate typically involves the reaction of 4-methylbenzyl mercaptan with 2-oxo-2-phenylethanoic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
S-(4-methylbenzyl) 2-oxo-2-phenylethanethioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thioester linkage can be cleaved by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as primary amines or alcohols in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Applications De Recherche Scientifique
S-(4-methylbenzyl) 2-oxo-2-phenylethanethioate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-(4-methylbenzyl) 2-oxo-2-phenylethanethioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, thereby affecting their function and activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate
- S-(4-methoxybenzyl) 2-oxo-2-phenylethanethioate
- S-(4-chlorobenzyl) 2-oxo-2-phenylethanethioate
Uniqueness
S-(4-methylbenzyl) 2-oxo-2-phenylethanethioate is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, steric properties, and electronic distribution, thereby impacting its interactions with molecular targets and its overall behavior in chemical and biological systems.
Propriétés
Formule moléculaire |
C16H14O2S |
|---|---|
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
S-[(4-methylphenyl)methyl] 2-oxo-2-phenylethanethioate |
InChI |
InChI=1S/C16H14O2S/c1-12-7-9-13(10-8-12)11-19-16(18)15(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Clé InChI |
SJHIJDWGFJKSSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CSC(=O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


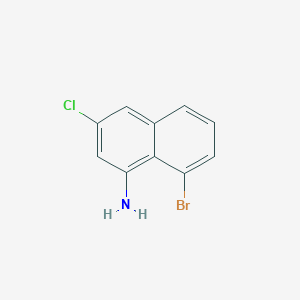
![[(2,5-Difluoro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B15204470.png)
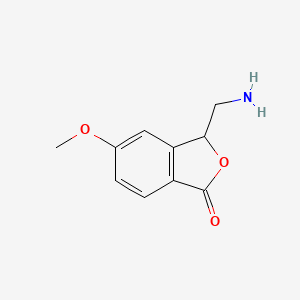
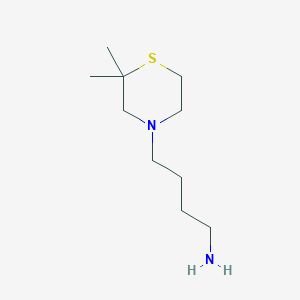
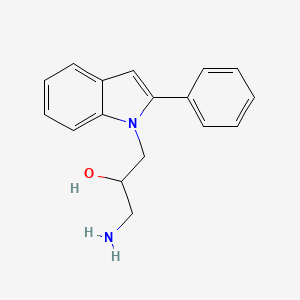

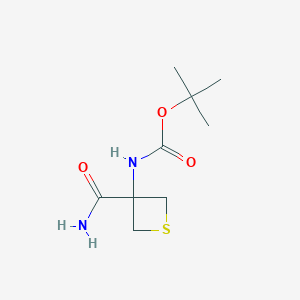



![3,5-Dibromo-2-ethyl-6-methylpyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B15204538.png)
